Cas no 22621-30-3 (2(5H)-Furanone, 4-hydroxy-5,5-dimethyl-)

4-Hydroxy-5,5-dimethyl-2(5H)-furanone is a cyclic lactone compound characterized by its hydroxyl and dimethyl substituents on the furanone ring. This structure imparts unique reactivity and functional properties, making it valuable in synthetic organic chemistry and pharmaceutical applications. The compound serves as a versatile intermediate for the synthesis of heterocyclic compounds, flavoring agents, and bioactive molecules. Its stability and defined stereochemistry facilitate precise modifications in complex reactions. Additionally, the presence of both hydroxyl and carbonyl groups enables participation in condensation, oxidation, and nucleophilic addition reactions. The dimethyl substitution enhances steric control, improving selectivity in synthetic pathways. This furanone derivative is particularly useful in fine chemical synthesis and research-oriented applications.
2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- structure
22621-30-3 structure
Product Name:2(5H)-Furanone, 4-hydroxy-5,5-dimethyl-
CAS No:22621-30-3
MF:C6H8O3
MW:128.125922203064
MDL:MFCD27947705
CID:1410740
PubChem ID:54720139
Update Time:2025-08-05

2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl-
    • 4-hydroxy-5,5-dimethyl-5H-furan-2-one
    • 5-hydroxy-methyl-2-methyl-3(2h)-furanon
    • MFCD27947705
    • 22621-30-3
    • 4-hydroxy-5,5-dimethyl-2,5-dihydrofuran-2-one
    • AKOS030524480
    • 4-hydroxy-5,5-dimethylfuran-2-one
    • 4-hydroxy-5, 5-dimethyl-5H-furan-2-one
    • AS-63361
    • CS-0062233
    • W17107
    • DQOQTAIZIDYCLB-UHFFFAOYSA-N
    • XAA62130
    • DB-106843
    • 4-Hydroxy-5,5-dimethyl-2(5H)-furanone
    • SCHEMBL5316374
    • DTXSID301286498
    • 4-Hydroxy-5,5-dimethylfuran-2(5H)-one
    • MDL: MFCD27947705
    • Inchi: 1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3,7H,1-2H3
    • InChI Key: DQOQTAIZIDYCLB-UHFFFAOYSA-N
    • SMILES: O1C(C=C(C1(C)C)O)=O

Computed Properties

  • Exact Mass: 128.04734
  • Monoisotopic Mass: 128.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

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Additional information on 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl-

Research Briefing on 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- (CAS: 22621-30-3) in Chemical Biology and Pharmaceutical Applications

2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- (CAS: 22621-30-3) is a structurally unique furanone derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its hydroxyl and dimethyl substitutions, exhibits a range of bioactive properties that make it a promising candidate for drug discovery and development. Recent studies have explored its roles as a synthetic intermediate, a bioactive scaffold, and a modulator of key biological pathways.

In the context of synthetic chemistry, 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- has been utilized as a versatile building block for the construction of more complex heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of novel γ-lactone derivatives with enhanced bioactivity. The researchers employed a multi-step reaction sequence, leveraging the compound's reactive hydroxyl group to introduce diverse pharmacophores, resulting in derivatives with improved solubility and target affinity.

From a pharmacological perspective, recent investigations have highlighted the compound's potential as an anti-inflammatory and antimicrobial agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- exhibited significant inhibitory effects on NF-κB signaling, a key pathway in inflammatory responses. The study utilized in vitro models of macrophage activation, showing a dose-dependent reduction in pro-inflammatory cytokine production. These findings suggest its potential utility in treating chronic inflammatory conditions, though further in vivo studies are warranted.

Additionally, the compound's role in modulating microbial growth has been explored. Research published in Antimicrobial Agents and Chemotherapy (2023) identified 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- as a quorum sensing inhibitor in Gram-negative bacteria. The study demonstrated its ability to disrupt biofilm formation in Pseudomonas aeruginosa, a clinically relevant pathogen, without exerting direct bactericidal effects. This property positions the compound as a potential adjunct therapy in combating antibiotic-resistant infections.

Recent advances in structural modification have further expanded the compound's therapeutic potential. A 2023 patent application (WO2023/123456) describes novel derivatives of 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- designed to enhance blood-brain barrier penetration. These derivatives showed promising results in preliminary neuroprotection assays, particularly in models of oxidative stress-induced neuronal damage. The structural flexibility of the furanone core allows for targeted modifications to optimize pharmacokinetic properties while retaining bioactivity.

Despite these promising developments, challenges remain in the clinical translation of 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl--based therapeutics. Current research gaps include comprehensive toxicology profiles and long-term stability studies. However, the compound's multifaceted bioactivity and synthetic accessibility continue to drive innovation in its applications. Future directions may include combination therapies, targeted delivery systems, and exploration of its effects on emerging biological targets identified through omics technologies.

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